molecular formula C10H12N2O3 B14328395 3-(2-aminoethyl)-1H-indole-4,5,7-triol CAS No. 100513-77-7

3-(2-aminoethyl)-1H-indole-4,5,7-triol

Katalognummer: B14328395
CAS-Nummer: 100513-77-7
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: AKHSJVWULQDHPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-aminoethyl)-1H-indole-4,5,7-triol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indole-4,5,7-triol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Functional Group Introduction:

    Hydroxylation: The hydroxyl groups at the 4, 5, and 7 positions are introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-aminoethyl)-1H-indole-4,5,7-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen atoms.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidized Derivatives: Quinones and other oxidized products.

    Reduced Derivatives: Compounds with modified functional groups.

    Substituted Derivatives: Compounds with different functional groups replacing the aminoethyl group.

Wissenschaftliche Forschungsanwendungen

3-(2-aminoethyl)-1H-indole-4,5,7-triol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-aminoethyl)-1H-indole-4,5,7-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors, such as serotonin receptors.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tryptamine: A biogenic amine with a similar indole structure, known for its role as a neurotransmitter.

    Serotonin: A neurotransmitter with a similar indole structure, involved in regulating mood and behavior.

    Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.

Uniqueness

3-(2-aminoethyl)-1H-indole-4,5,7-triol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl groups at the 4, 5, and 7 positions, combined with the aminoethyl group at the 3-position, make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

100513-77-7

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

3-(2-aminoethyl)-1H-indole-4,5,7-triol

InChI

InChI=1S/C10H12N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-15H,1-2,11H2

InChI-Schlüssel

AKHSJVWULQDHPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.